Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Description

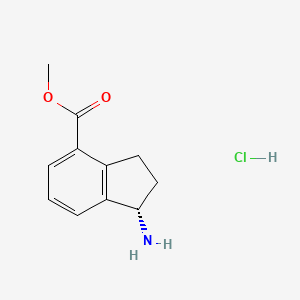

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a chiral indene derivative characterized by a bicyclic indene scaffold, a methyl ester group at position 4, and a primary amine group at position 1 in the (S)-configuration. Its molecular formula is C₁₁H₁₄ClNO₂ (molar mass: 227.69 g/mol), with CAS numbers MDLMFCD22393219 and 943843-23-0 . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is a key intermediate in drug discovery, particularly for developing GPR40 agonists, as demonstrated in its use for synthesizing bioactive derivatives (e.g., (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid salts) .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

KQXATEZZJUKUGF-PPHPATTJSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC2=C1CC[C@@H]2N.Cl |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2N.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Indene Derivatives

A common approach involves the selective amino functionalization of a suitably substituted indene-4-carboxylate precursor. This process typically proceeds via:

- Preparation of the indene-4-carboxylate core through cyclization reactions.

- Introduction of amino groups via nucleophilic substitution or catalytic hydrogenation followed by amination.

Use of Chiral Starting Materials and Enantioselective Synthesis

Enantiospecific synthesis often employs chiral auxiliaries or chiral catalysts to ensure the formation of the (1S) stereoisomer:

- Chiral amino acids or amino alcohols as starting materials.

- Asymmetric hydrogenation or enantioselective catalysis to introduce the amino group with stereocontrol.

This approach is supported by patent WO2019200114A1, which describes enantiospecific synthesis involving coupling of amino intermediates with indene derivatives.

Key Intermediates and Reagents

Common Intermediates

Reagents and Catalysts

Synthetic Methods Based on Patent and Literature Data

Amide Coupling Strategy

A prominent method involves amide bond formation between a carboxylic acid or ester precursor and an aromatic amine, followed by reduction and salt formation:

Step 1: Activation of indene-4-carboxylic acid or ester with CDI or other coupling agents.

Step 2: Coupling with 3-chloro-4-fluoroaniline or similar aromatic amines.

Step 3: Reduction of the intermediate to introduce the amino group at the 1-position.

Step 4: Ester hydrolysis or methylation to obtain the methyl ester.

Step 5: Salt formation with hydrochloric acid to yield the hydrochloride salt.

This process is detailed in patent WO2019200114A1, emphasizing the use of carbonyldiimidazole and amide coupling techniques.

Enantioselective Synthesis Pathway

Involves the use of chiral catalysts or chiral auxiliaries to control stereochemistry at the amino group:

- Chiral catalysts such as asymmetric hydrogenation catalysts.

- Chiral auxiliaries attached to intermediates, subsequently cleaved to reveal the (1S) configuration.

Alternative Routes: Cyclization and Functionalization

Some methods utilize cyclization of substituted precursors followed by selective amino group introduction via nucleophilic substitution or reductive amination, often under mild conditions to preserve stereochemistry.

Data Tables Summarizing Preparation Parameters

Stock Solution Preparation Data

(Note: These data are adapted from the stock solution preparation table in reference, relevant for pharmacological applications.)

Reaction Conditions Summary

Notes on Purification and Salt Formation

- Recrystallization from isopropanol or 2-methyltetrahydrofuran** is effective for obtaining high-purity intermediates.

- Salt formation with hydrochloric acid is performed in methanol, ethanol, or isopropanol, with temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring system may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomer: Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate Hydrochloride

- Structural Differences : The (1R)-enantiomer differs only in the stereochemistry at position 1.

- Physicochemical Properties: Both enantiomers share identical molecular formulas (C₁₁H₁₄ClNO₂) and molar masses (227.69 g/mol) .

- Synthesis and Purity : Chiral resolution or asymmetric synthesis is required to isolate enantiomers. Optical purity (>98%) is critical for pharmacological activity, as demonstrated in related indene derivatives .

- Applications : Enantiomeric purity affects receptor binding; the (1S)-form is often prioritized in drug development due to stereoselective interactions .

Positional Isomer: (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride

- Structural Differences : The methyl ester group is at position 5 instead of 4.

- Physicochemical Properties: While the molecular formula remains C₁₁H₁₄ClNO₂, the altered substitution pattern impacts polarity and crystal packing. NMR data for analogous indene derivatives (e.g., δ 47.45 ppm for CH₂ groups, aromatic carbons at 109–136 ppm) suggest distinct electronic environments due to positional isomerism .

- Synthetic Routes : Similar methods (e.g., esterification of indene carboxylic acids) apply, but regioselective functionalization is required.

- Bioactivity : Positional isomerism can drastically alter biological activity, as seen in GPR40 agonists where substitution patterns modulate efficacy .

Halogenated Analog: Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride

- Structural Differences : Features ethyl ester (vs. methyl), bromo (C5), and fluoro (C4) substituents. CAS: 2089649-44-3 .

- Physicochemical Properties: Higher molar mass (282.57 g/mol) due to bromine and fluorine.

- Synthesis : Requires halogenation steps (e.g., electrophilic substitution) during indene ring functionalization.

- Applications : Halogenation improves metabolic stability and binding affinity in drug candidates, though toxicity risks (e.g., bromine) must be evaluated .

Research Findings and Key Data

Spectroscopic Characterization

- 13C-NMR : For indene derivatives, CH₂ groups resonate near δ 47.45 ppm, while aromatic carbons span δ 109–136 ppm. Substituent position and electronegativity (e.g., halogens) shift these signals .

- HRMS : High-resolution mass spectrometry (e.g., CI-MS m/z 223.1225) confirms molecular formulas and purity .

Biological Activity

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, also known by its CAS number 1273664-66-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 227.69 g/mol

- IUPAC Name : this compound

- Physical Appearance : White to yellow solid

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its role as a modulator of sphingosine-1-phosphate (S1P) receptors. These receptors are crucial in various physiological processes, including immune response and neuroprotection. The compound acts as an S1P receptor modulator, potentially offering therapeutic benefits in neurodegenerative diseases such as Multiple Sclerosis and Alzheimer's disease .

1. Neuroprotective Effects

Research indicates that compounds similar to methyl (1S)-1-amino-2,3-dihydro-1H-indene derivatives exhibit neuroprotective properties. They are believed to mitigate neuroinflammation and promote neuronal survival under stress conditions. This effect is particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role in disease progression .

2. Antimicrobial Properties

Some studies suggest that related indene derivatives possess antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. However, specific data on this compound's antimicrobial efficacy is limited and requires further investigation .

Case Study 1: Neurodegenerative Disease Models

In a study involving animal models of Multiple Sclerosis, administration of methyl (1S)-1-amino-2,3-dihydro-1H-indene derivatives resulted in reduced clinical symptoms and improved motor function. The mechanism was linked to the modulation of immune cell infiltration into the central nervous system and decreased levels of pro-inflammatory cytokines .

Case Study 2: Synthesis and Characterization

A recent synthesis study highlighted the efficient production of methyl (1S)-1-amino-2,3-dihydro-1H-indene derivatives using transaminase enzymes. This method yielded high enantiomeric purity and demonstrated the potential for large-scale production for therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 227.69 g/mol |

| CAS Number | 1273664-66-6 |

| Purity | ≥95% |

| Physical State | White to Yellow Solid |

| Synthesis Method | Transaminase Enzymes |

Q & A

Q. What analytical methods are recommended to confirm the enantiomeric purity of Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride?

To confirm enantiomeric purity, chiral HPLC with a polar stationary phase (e.g., amylose- or cellulose-based columns) is widely used. For example, in a related synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol derivatives, chiral HPLC confirmed optical purity >98% by resolving enantiomers under isocratic conditions . Polarimetry can complement HPLC data by measuring specific rotation, though it is less sensitive for trace impurities.

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during structural validation?

Discrepancies often arise from residual solvents, tautomerism, or dynamic processes. Cross-validate using multiple techniques:

- X-ray crystallography : Resolves absolute configuration unambiguously. SHELXL/SHELXS are robust for small-molecule refinement .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers or conformers.

- Mass spectrometry (HRMS) : Confirms molecular formula and detects adducts.

Document solvent effects (e.g., DMSO vs. CDCl₃) and temperature-dependent NMR to address dynamic behavior .

Q. What safety protocols are critical during synthesis or handling of this hydrochloride salt?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory. Avoid skin contact, as amine hydrochlorides can cause irritation .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Waste disposal : Segregate halogenated waste (due to HCl content) and neutralize residuals before disposal .

Advanced Research Questions

Q. How can researchers resolve synthetic challenges in achieving high diastereoselectivity for derivatives of this compound?

- Chiral auxiliaries : Use (R)- or (S)-tert-butyl carbamates to direct stereochemistry during nucleophilic substitutions .

- Asymmetric catalysis : Pd-catalyzed couplings or organocatalytic methods (e.g., urea-based catalysts) can enhance selectivity. For example, urea organocatalysts induced gelation in solvents, stabilizing transition states for stereocontrol .

- Temperature control : Lower reaction temperatures (−20°C to 0°C) reduce racemization risks during acidic workups .

Q. What strategies mitigate racemization during salt formation or purification steps?

- Mild acidic conditions : Use dilute HCl (1M) during protonation to avoid proton exchange at chiral centers .

- Extraction optimization : Separate aqueous (amine hydrochloride) and organic phases rapidly to minimize exposure to basic/or acidic conditions .

- Lyophilization : Freeze-drying at neutral pH preserves stereochemical integrity better than rotary evaporation under heat .

Q. How can computational modeling assist in predicting reactivity or supramolecular assembly of this compound?

- DFT calculations : Predict preferred conformers and transition states for nucleophilic attacks at the ester or amine groups.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock.

- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) analyze packing motifs, aiding in co-crystal design for improved solubility .

Q. What experimental evidence supports the compound’s stability under varying pH and temperature conditions?

- pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–12) monitored by HPLC. Hydrochloride salts typically degrade above pH 9 via freebase precipitation .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C suggests thermal robustness) .

- Long-term storage : Store at −20°C under argon to prevent hydrolysis of the methyl ester .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies often stem from polymorphic forms or residual solvents. Standardize protocols:

- Dynamic light scattering (DLS) : Measure particle size distribution in DMSO or DMF.

- XRPD : Compare diffraction patterns of batches to identify polymorphs .

- Karl Fischer titration : Quantify water content, which affects solubility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.